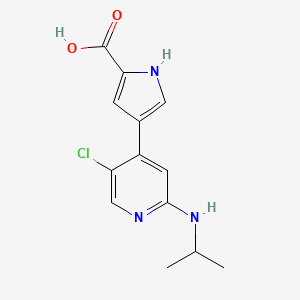![molecular formula C13H22Cl2N2 B1396932 N-{2-[(Dimethylamino)methyl]-benzyl}cyclopropanamine dihydrochloride CAS No. 1332531-60-8](/img/structure/B1396932.png)
N-{2-[(Dimethylamino)methyl]-benzyl}cyclopropanamine dihydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Cyclopropanamine Compounds in Neurological Disorders
Cyclopropanamine compounds, including N-{2-[(Dimethylamino)methyl]-benzyl}cyclopropanamine dihydrochloride, have shown potential in treating various neurological disorders. Research by Blass (2016) highlights their role in inhibiting Lysine-specific demethylase-1 (LSD1). This inhibition could potentially treat conditions like schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction.
Synthesis and Application in Organic Chemistry
The synthesis and application of cyclopropanamine derivatives in organic chemistry have been a subject of study. For instance, Limbach et al. (2004) detailed advanced syntheses of cyclopropylideneacetates, showcasing the versatility of these compounds in organic synthesis. Such research underlines the importance of cyclopropanamine derivatives in developing novel synthetic pathways.
Analytical Detection and Forensic Applications
In forensic science, the detection and analysis of cyclopropanamine compounds have been crucial, especially in cases of substance misuse. A study by Poklis et al. (2014) developed a high-performance liquid chromatography method for detecting a cyclopropanamine derivative in serum and urine, demonstrating the compound's relevance in toxicology and forensic analysis.
Implications for Forensic Analysis
The role of cyclopropanamine compounds in forensic analysis has also been highlighted by Elliott et al. (2016). Their research discussed the challenges posed by synthetic opioids, including cyclopropanamine derivatives, to policymakers, clinicians, and law enforcement.
Propiedades
IUPAC Name |
N-[[2-[(dimethylamino)methyl]phenyl]methyl]cyclopropanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-15(2)10-12-6-4-3-5-11(12)9-14-13-7-8-13;;/h3-6,13-14H,7-10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZJMTFIDSSUMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1CNC2CC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




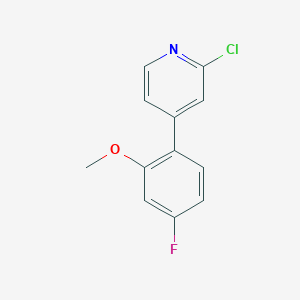
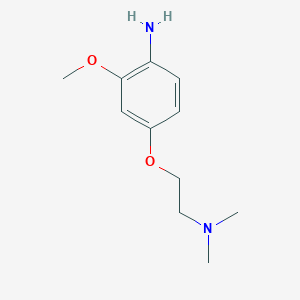

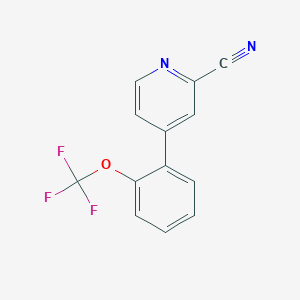


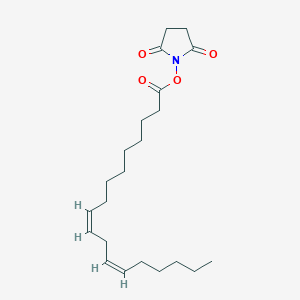
![1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B1396864.png)



![Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B1396871.png)
